N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide
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Overview
Description
N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a tetrazole ring, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially unique biological activities .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide include other quinazolinone derivatives, such as:
Quinazoline: A parent compound with a simpler structure but similar core features.
Quinazolinone: A closely related compound with a similar core structure but different functional groups.
Tetrazoloquinazoline: A compound with a similar tetrazole and quinazoline core but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure incorporating multiple heterocyclic rings and functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H22N6O2 |
Molecular Weight | 394.45 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. For example:
- HER2 Inhibition : Similar compounds have been shown to inhibit the HER2 receptor, which plays a significant role in the proliferation of certain cancer cells. By blocking this receptor's activation, the compound may reduce tumor growth and progression .
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Anticancer Activity : Compounds with quinazoline and tetrazole moieties have demonstrated significant anticancer properties in various in vitro and in vivo models. These activities are often linked to their ability to induce apoptosis in cancer cells and inhibit cell proliferation .
- Antimicrobial Properties : The presence of the methoxyphenyl group has been associated with enhanced antimicrobial activity against various bacterial strains. Studies have shown that derivatives of quinazoline can exhibit potent antibacterial effects .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- A study published in Pharmaceutical Research highlighted the synthesis and characterization of quinazoline derivatives that showed promising anticancer activity against breast cancer cell lines . The mechanism was linked to the inhibition of HER2 signaling pathways.
- Another research article focused on the antimicrobial properties of phenoxy-N-arylacetamides. It reported that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Data Tables
Here are some summarized findings from relevant studies on similar compounds:
Properties
IUPAC Name |
N-[4-[6-(4-methoxyphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-9-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-13(30)24-17-7-3-15(4-8-17)22-21-19(25-23-26-27-28-29(22)23)11-16(12-20(21)31)14-5-9-18(32-2)10-6-14/h3-10,16,22H,11-12H2,1-2H3,(H,24,30)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMXFYLLKMQRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=NN=NN25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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